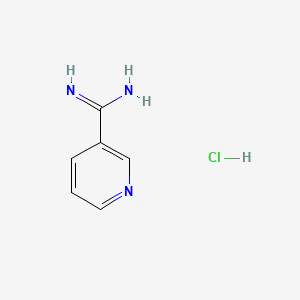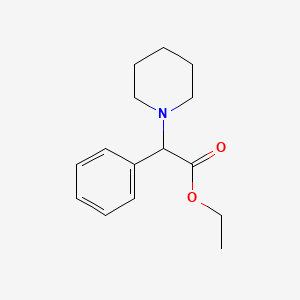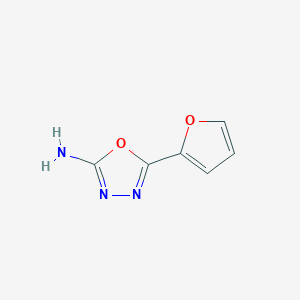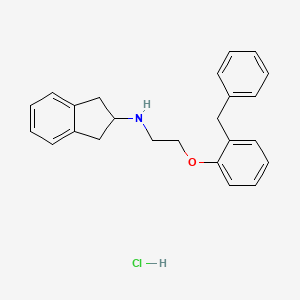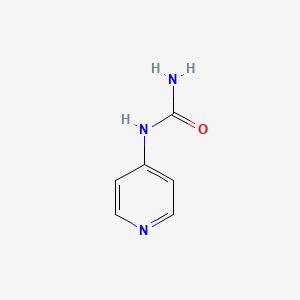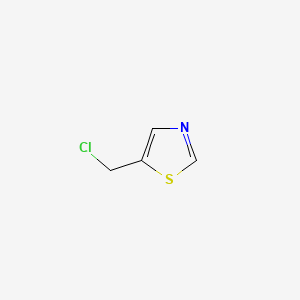
5-甲基烟酸
描述
5-Methylnicotinic acid is a compound that has been utilized as a starting material in the synthesis of various pharmaceutical intermediates. It is a derivative of nicotinic acid, also known as niacin or vitamin B3, with a methyl group attached to the pyridine ring. This structural modification imparts unique chemical properties that make it a valuable precursor in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of 5-methylnicotinic acid has been reported in the literature. For instance, a practical synthesis of a key pharmaceutical intermediate involving 5-fluoronicotinic acid was achieved through a palladium-catalyzed cyanation/reduction sequence, which required the regioselective chlorination of 7-azaindole via the N-oxide and a selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid . Another study reported an efficient synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide from 5-methylnicotinic acid, highlighting a simple, efficient, and environmentally friendly method .
Molecular Structure Analysis
The molecular structure of 5-methylnicotinic acid derivatives has been explored in various studies. For example, the crystal structure of a zinc(II) coordination polymer with 5-hydroxynicotinic acid was determined by X-ray crystallography, revealing a two-dimensional covalent structure with a distorted tetrahedral environment around the zinc ion . Additionally, two new complexes derived from 6-methylnicotinic acid were synthesized and characterized, showing different geometries and intermolecular interactions influenced by the metal ions involved .
Chemical Reactions Analysis
5-Methylnicotinic acid and its derivatives participate in various chemical reactions. The reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase with N-methyl-5-hydroxynicotinic acid was studied to understand the binding and protonation status of the substrate during catalysis . Furthermore, two PbII-based coordination polymers were synthesized using 5-aminonicotinic acid and 5-hydroxynicotinic acid, demonstrating their potential in catalysis and as luminescent sensors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methylnicotinic acid derivatives are crucial for their application in synthesis and catalysis. The electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine was reported, showcasing the importance of electrochemical methods in obtaining high yields of desired products . The study of the reaction of MHPC oxygenase with N-methyl-5-hydroxynicotinic acid also provided insights into the physical properties such as binding affinity and kinetics .
科学研究应用
合成药物化合物
5-甲基烟酸是合成各种药物化合物的关键中间体。例如,它用于高效合成3-(溴甲基)-5-甲基吡啶盐酸盐,这是生产治疗过敏的鲁帕他定药物的关键组成部分。这种合成方法以其简单、高效和环保的特点而著称(Guo, Lu, & Wang, 2015)。
金属有机框架的开发
5-甲基烟酸在创造新型金属有机框架(MOFs)中起着关键作用。这些包含PbII金属离子和5-甲基烟酸的MOFs在选择性检测水溶液中的特定化学物质如Cr2O72−和Fe3+方面显示出潜力。这些复合物结构的多样性突显了5-甲基烟酸在创建不同框架几何形状方面的多功能性(Guo et al., 2019)。
生物转化研究
某些细菌菌株的酶活性,如拉尔斯托尼亚/伯克霍尔德菌属,可用于对5-甲基烟酸及类似化合物进行羟基化反应。这种生物转化能力展示了5-甲基烟酸在制备羟基化杂环羧酸衍生物方面的潜力,这些衍生物在各种化学合成中可能具有价值(Tinschert, Tschech, Heinzmann, & Kiener, 2000)。
安全和危害
When handling 5-Methylnicotinic acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
未来方向
Relevant Papers
A method for preparing 5-methyl-nicotinic acid has been disclosed in a patent . The method uses concentrated sulfuric acid as a solvent, 3,5-lutidine as starting materials, and the dropwise addition of hydrogen peroxide. The reaction is incubated at 110 150 ℃ for 5-20 hours to prepare 5-methyl-nicotinic acid .
作用机制
Target of Action
5-Methylnicotinic acid is a derivative of nicotinic acid, also known as niacin . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals
Mode of Action
It is known that niacin, from which 5-methylnicotinic acid is derived, can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue . It is possible that 5-Methylnicotinic acid may have similar interactions with its targets, leading to changes in cellular metabolism.
Biochemical Pathways
It is known that niacin is involved in the pyridine nucleotide cycle (pnc), which is crucial for the biosynthesis of nad and nadp, essential coenzymes in cellular redox reactions . Given the structural similarity between 5-Methylnicotinic acid and niacin, it is plausible that 5-Methylnicotinic acid may also be involved in similar biochemical pathways.
Pharmacokinetics
The physical and chemical properties of the compound, such as its solubility, melting point, and boiling point, can influence its bioavailability .
生化分析
Biochemical Properties
5-Methylnicotinic acid plays a significant role in various biochemical reactions. It is involved in the pyridine nucleotide cycle, where it acts as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These cofactors are essential for redox reactions in cellular metabolism. 5-Methylnicotinic acid interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamidase, facilitating the conversion of nicotinic acid to nicotinamide mononucleotide and subsequently to NAD and NADP .
Cellular Effects
5-Methylnicotinic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Methylnicotinic acid can modulate the activity of sirtuins, a family of NAD-dependent deacetylases that play a crucial role in regulating cellular stress responses, aging, and metabolism. By influencing sirtuin activity, 5-Methylnicotinic acid can impact processes such as DNA repair, apoptosis, and inflammation .
Molecular Mechanism
The molecular mechanism of 5-Methylnicotinic acid involves its interaction with specific biomolecules. It binds to nicotinate phosphoribosyltransferase, facilitating the conversion of nicotinic acid to nicotinamide mononucleotide. This interaction is crucial for the synthesis of NAD and NADP, which are vital for cellular redox reactions. Additionally, 5-Methylnicotinic acid can inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylnicotinic acid can vary over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light. Long-term studies have shown that 5-Methylnicotinic acid can have sustained effects on cellular function, particularly in terms of modulating NAD levels and influencing metabolic pathways. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Methylnicotinic acid in animal models are dose-dependent. At low doses, the compound can enhance cellular metabolism and improve mitochondrial function. At high doses, 5-Methylnicotinic acid can exhibit toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .
Metabolic Pathways
5-Methylnicotinic acid is involved in several metabolic pathways. It is a key intermediate in the pyridine nucleotide cycle, where it is converted to nicotinamide mononucleotide and subsequently to NAD and NADP. These cofactors are essential for various metabolic processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. 5-Methylnicotinic acid also interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamidase, which are involved in its conversion to NAD and NADP .
Transport and Distribution
Within cells, 5-Methylnicotinic acid is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via nicotinic acid transporters and is subsequently distributed to various cellular compartments. The compound can accumulate in tissues with high metabolic activity, such as the liver and muscles, where it exerts its biochemical effects .
Subcellular Localization
5-Methylnicotinic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity is influenced by its localization, as it can interact with different enzymes and biomolecules in these compartments. For example, in the mitochondria, 5-Methylnicotinic acid can enhance the activity of sirtuins, thereby promoting mitochondrial function and energy production .
属性
IUPAC Name |
5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDHHXDFKSLEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292444 | |
| Record name | 5-Methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3222-49-9 | |
| Record name | 5-Methylnicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylnicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3222-49-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylnicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-methylnicotinic acid in the synthesis of Rupatadine, and how does this relate to the drug's mechanism of action?
A: 5-Methylnicotinic acid is a crucial precursor in synthesizing Rupatadine Fumarate, an antihistamine used to treat allergic rhinitis and urticaria [, ]. While 5-methylnicotinic acid itself doesn't directly interact with histamine receptors, its incorporation into the Rupatadine structure is vital for the drug's overall activity. Rupatadine functions as a histamine H1-receptor antagonist, blocking histamine's effects and alleviating allergy symptoms [].
Q2: Can you elaborate on the use of 5-methylnicotinic acid in the synthesis of herbicides, specifically Imazapic?
A: 5-Methylnicotinic acid is a key starting material in the synthesis of Imazapic, an imidazolinone herbicide [, , ]. Imazapic inhibits acetolactate synthase (ALS), an enzyme essential for the synthesis of branched-chain amino acids in plants []. By disrupting this pathway, Imazapic ultimately leads to the death of susceptible plants.
Q3: How does the structure of 5-methylnicotinic acid contribute to the activity of Imazapic?
A: The structure of 5-methylnicotinic acid plays a crucial role in the binding of Imazapic to the ALS enzyme []. The pyridine ring, with its specific substitution pattern, contributes to the molecule's overall shape and electronic properties, facilitating interactions with the enzyme's active site. This interaction ultimately leads to the inhibition of ALS and the herbicidal effect.
Q4: Are there any studies investigating the environmental fate and potential impact of 5-methylnicotinic acid-derived herbicides like Imazapic?
A: Yes, research has been conducted on the bioavailability and persistence of Imazapic in different soil types []. Studies show that its bioavailability varies depending on soil properties, with longer persistence observed in clay soil compared to sandy loam soil []. This information is crucial for understanding the potential environmental impact and informing responsible herbicide application strategies.
Q5: What are the reported methods for synthesizing 5-methylnicotinic acid, and are there any comparative analyses of their efficiency and environmental impact?
A: One method involves using 3,5-lutidine as a starting material and oxidizing it to obtain 5-methylnicotinic acid []. Another approach utilizes 5-methylnicotinic acid as the starting point for synthesizing 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in Rupatadine synthesis []. This method boasts a 65.9% overall yield and is considered efficient and environmentally friendly []. Further research comparing different synthetic routes, considering factors like yield, cost, and environmental impact, would be valuable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





